2-Chloro-1-(4-pentylphenyl)ethanone
Overview
Description
2-Chloro-1-(4-pentylphenyl)ethanone, also known as 2-CPE, is an organic compound that is used in scientific research and laboratory experiments. It is a member of the phenylacetone family and is an important intermediate in the synthesis of various compounds. It is a colorless liquid with a boiling point of 110-112°C and a melting point of -50°C. 2-CPE has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It has been studied extensively for its biochemical and physiological effects, and has been used in various lab experiments.
Mechanism of Action
2-Chloro-1-(4-pentylphenyl)ethanone acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and nerve impulse transmission. By inhibiting AChE, 2-Chloro-1-(4-pentylphenyl)ethanone increases the concentration of acetylcholine, resulting in increased muscle contraction and nerve impulse transmission.
Biochemical and Physiological Effects
2-Chloro-1-(4-pentylphenyl)ethanone has several biochemical and physiological effects. It has been shown to increase muscle contraction and nerve impulse transmission, as well as reduce inflammation. It has also been shown to increase the production of nitric oxide, a molecule involved in the regulation of blood pressure. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone has been shown to increase the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(4-pentylphenyl)ethanone has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. However, 2-Chloro-1-(4-pentylphenyl)ethanone is a relatively toxic compound and should be handled with care.
Future Directions
In the future, 2-Chloro-1-(4-pentylphenyl)ethanone could be used to develop more effective treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to develop new drugs for the treatment of depression and anxiety. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone could be used to develop new compounds for the treatment of cancer and other diseases. Further research could also be conducted to explore the biochemical and physiological effects of 2-Chloro-1-(4-pentylphenyl)ethanone and to identify new applications for the compound.
Scientific Research Applications
2-Chloro-1-(4-pentylphenyl)ethanone has several applications in scientific research. It is an important intermediate in the synthesis of various compounds, such as antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. It has also been used in the synthesis of other organic compounds, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone has been used in the synthesis of various pharmaceuticals, such as the anti-anxiety drug alprazolam and the anti-depressant fluoxetine.
properties
IUPAC Name |
2-chloro-1-(4-pentylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOWRIXZKHSQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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